5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione
CAS No.:
Cat. No.: VC15016134
Molecular Formula: C19H23N3OS
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3OS |
|---|---|
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | 5-(3-methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione |
| Standard InChI | InChI=1S/C19H23N3OS/c1-23-14-8-13-20-15-21(17-9-4-2-5-10-17)19(24)22(16-20)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
| Standard InChI Key | VSQTVJGGBWFPJM-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione is a complex organic compound belonging to the triazinane class, which includes a wide range of heterocyclic compounds. These compounds are known for their diverse applications in chemistry, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The specific compound features a triazinane ring with a thione group and is substituted with phenyl and methoxypropyl groups.
Synthesis Methods
The synthesis of 5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione typically involves multi-step reactions starting from simpler precursors. One common approach involves the condensation of appropriate amines with a suitable thioformamide derivative, followed by cyclization to form the triazinane ring.
Synthesis Steps:
-
Preparation of Precursors: Synthesis of the necessary amines and thioformamide derivatives.
-
Condensation Reaction: Reaction of the amines with thioformamide derivatives to form an intermediate.
-
Cyclization: The intermediate undergoes cyclization to form the triazinane ring.
Applications and Research Findings
Research on 5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione is limited, but compounds within the triazinane class have shown potential in various fields:
-
Pharmaceuticals: Some triazinanes exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
-
Agrochemicals: They can act as herbicides or insecticides due to their ability to interact with biological systems.
-
Materials Science: These compounds can be used in the development of new materials with specific optical or electrical properties.
Biological Activity:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibition of microbial growth |
| Antiviral | Inhibition of viral replication |
| Anticancer | Inhibition of cancer cell proliferation |
Safety and Handling
Handling 5-(3-Methoxypropyl)-1,3-diphenyl-1,3,5-triazinane-2-thione requires caution due to its potential chemical reactivity. It is advisable to use protective equipment such as gloves and goggles when handling this compound. Additionally, it should be stored in a well-ventilated area away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume